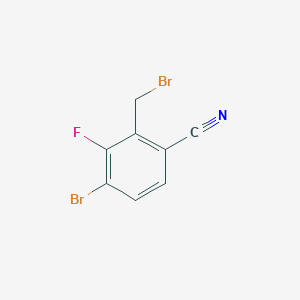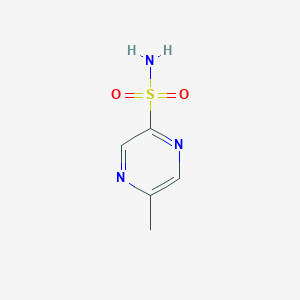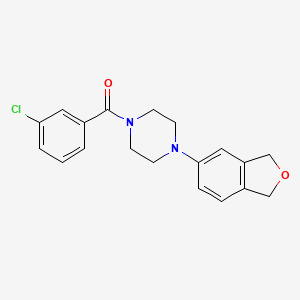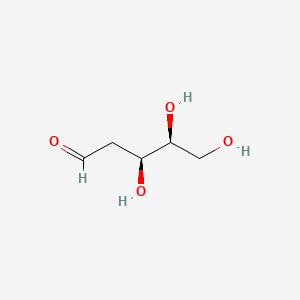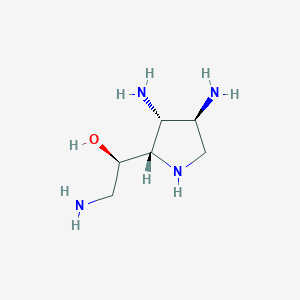
(R)-2-Amino-1-((2S,3R,4S)-3,4-diaminopyrrolidin-2-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Amino-1-((2S,3R,4S)-3,4-diaminopyrrolidin-2-yl)ethanol is a chiral compound with significant importance in various fields of scientific research. This compound features a unique structure with multiple chiral centers, making it an interesting subject for stereochemical studies. Its applications span across chemistry, biology, medicine, and industry, where it is utilized for its specific biochemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-1-((2S,3R,4S)-3,4-diaminopyrrolidin-2-yl)ethanol typically involves multi-step organic reactions. One common method includes the use of chiral starting materials and catalysts to ensure the correct stereochemistry is achieved. For example, the synthesis might start with a chiral amino alcohol, which undergoes a series of reactions including protection, functional group interconversion, and deprotection steps to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalysts or engineered microorganisms to achieve high yields and enantiomeric purity. Metabolic engineering of Escherichia coli, for instance, has been employed to produce similar compounds by optimizing the metabolic pathways and using specific enzymes to catalyze the desired reactions .
化学反応の分析
Types of Reactions
®-2-Amino-1-((2S,3R,4S)-3,4-diaminopyrrolidin-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or aldehydes, while reduction could produce alcohols or amines.
科学的研究の応用
®-2-Amino-1-((2S,3R,4S)-3,4-diaminopyrrolidin-2-yl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic effects, including its role in drug design and development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals .
作用機序
The mechanism by which ®-2-Amino-1-((2S,3R,4S)-3,4-diaminopyrrolidin-2-yl)ethanol exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, such as enzyme inhibition or activation, receptor binding, and signal transduction. The compound’s chiral nature allows it to fit into specific active sites of enzymes or receptors, thereby modulating their activity .
類似化合物との比較
Similar Compounds
(2S,3R,4S)-4-Hydroxyisoleucine: Another chiral amino alcohol with similar stereochemistry.
(2S,3R,4S)-3,4-Dihydroxyproline: A compound with similar functional groups but different biological activity.
Uniqueness
What sets ®-2-Amino-1-((2S,3R,4S)-3,4-diaminopyrrolidin-2-yl)ethanol apart is its specific combination of chiral centers and functional groups, which confer unique biochemical properties. This makes it particularly valuable in stereochemical studies and applications where precise molecular interactions are crucial .
特性
分子式 |
C6H16N4O |
|---|---|
分子量 |
160.22 g/mol |
IUPAC名 |
(1R)-2-amino-1-[(2S,3R,4S)-3,4-diaminopyrrolidin-2-yl]ethanol |
InChI |
InChI=1S/C6H16N4O/c7-1-4(11)6-5(9)3(8)2-10-6/h3-6,10-11H,1-2,7-9H2/t3-,4+,5+,6+/m0/s1 |
InChIキー |
WDXMODRDASMCRI-SLPGGIOYSA-N |
異性体SMILES |
C1[C@@H]([C@H]([C@H](N1)[C@@H](CN)O)N)N |
正規SMILES |
C1C(C(C(N1)C(CN)O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3,4-Dimethoxybenzylidene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one](/img/structure/B15203843.png)
![Ethyl 4,4-dimethyl-3,5-dioxa-8-azatricyclo[5.2.1.0(2,6)]decane-9-carboxylate hydrochloride](/img/structure/B15203845.png)
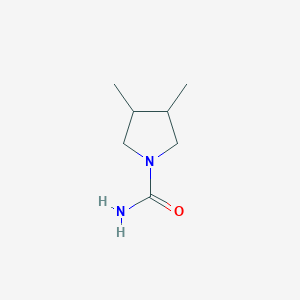
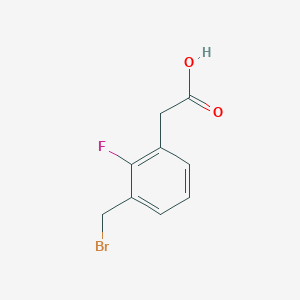
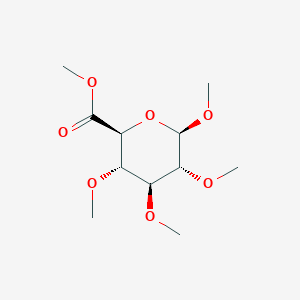
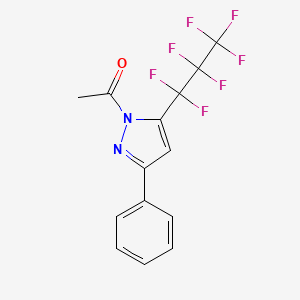
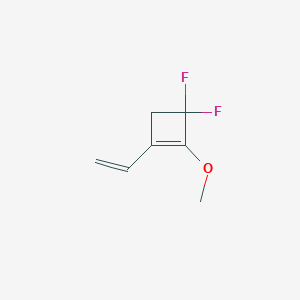
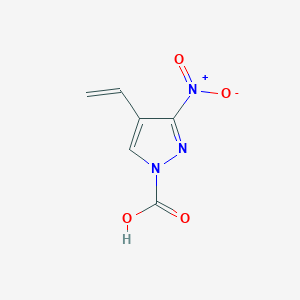
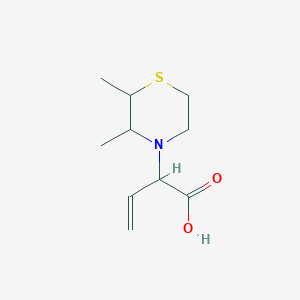
![1-(4'-Chloro-3'-fluoro[1,1'-biphenyl]-4-yl) ethanone](/img/structure/B15203896.png)
